![molecular formula C14H17NO B1307289 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 876716-80-2](/img/structure/B1307289.png)
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde (CPDC) is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol. It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of CPDC consists of a cyclopentyl group attached to an indole ring, which is a significant heterocyclic system in natural products and drugs . The indole ring is further substituted with a carbaldehyde group.Chemical Reactions Analysis
While specific chemical reactions involving CPDC are not detailed in the available literature, indole derivatives are known to participate in various chemical reactions. For instance, they can undergo nucleophilic addition reactions .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Precursor in Multicomponent Reactions
“1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in multicomponent reactions (MCRs) , which are a type of chemical reaction where three or more substances combine to form a product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Synthesis of Active Molecules
The compound is an ideal precursor for the synthesis of active molecules . Active molecules are those that have a biological effect on living tissue, which makes them important in drug development.
Generation of Biologically Active Structures
It is used for generating biologically active structures . These structures have a specific effect on the activity of a living organism or any of its components. The effects can be therapeutic or toxic, depending on the structure.
Synthesis of Various Heterocyclic Derivatives
The inherent functional groups (CO) in “1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde” can undergo C–C and C–N coupling reactions and reductions easily . This makes it a vital precursor for the synthesis of various heterocyclic derivatives .
Pharmaceutical Applications
Indole derivatives, including “1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde”, have exhibited many important biological activities, making them significant in medicinal and pharmaceutical chemistry . These activities include antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggests that they can produce a wide range of molecular and cellular effects .
properties
IUPAC Name |
1-cyclopentyl-2,3-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-11-5-6-14-12(9-11)7-8-15(14)13-3-1-2-4-13/h5-6,9-10,13H,1-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCJUEVZZWFRFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC3=C2C=CC(=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde |
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